Technical Monograph: 5-(3-Pyridyl)-1H-pyrazole-3-carboxylic Acid Methyl Ester
Technical Monograph: 5-(3-Pyridyl)-1H-pyrazole-3-carboxylic Acid Methyl Ester
Structure, Synthesis, and Medicinal Chemistry Applications
Abstract
5-(3-pyridyl)-1H-pyrazole-3-carboxylic acid methyl ester represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] As a bioisostere of nicotinic acid derivatives, this compound combines the hydrogen-bonding capability of the pyrazole core with the electronic properties of the pyridine ring. This guide provides an in-depth technical analysis of its structural dynamics, validated synthetic pathways, and downstream derivatization strategies, specifically addressing the challenge of regioselectivity in
Structural Anatomy & Physicochemical Profile[2]
The compound consists of a central pyrazole ring substituted at the 3-position (by IUPAC priority rules for the carboxylate) with a methyl ester and at the 5-position with a 3-pyridyl group.[1]
Tautomerism and Hydrogen Bonding
The 1H-pyrazole moiety exists in a tautomeric equilibrium between the
-
H-Bond Donor (HBD): 1 (Pyrazole NH)[1]
-
H-Bond Acceptor (HBA): 4 (Pyridine N, Pyrazole N, Ester Carbonyl O, Ester Alkoxy O)
-
Lipinski Compliance: The molecule (MW ≈ 203.2 g/mol ) fully complies with the Rule of Five, making it an ideal fragment for lead optimization.
Predicted Physicochemical Properties
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 203.20 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically white to off-white |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water |
| pKa (Pyrazole NH) | ~14.0 | Weakly acidic |
| pKa (Pyridine N) | ~3.5 - 4.0 | Weakly basic |
Synthetic Architecture
The most robust route for synthesizing this scaffold utilizes a Claisen condensation followed by a cyclocondensation with hydrazine. This "one-pot, two-step" approach is preferred for its scalability and atom economy.[1]
Reaction Pathway[6]
-
Claisen Condensation: 3-Acetylpyridine reacts with dimethyl oxalate in the presence of a strong base (Sodium Methoxide) to form the
-diketo ester intermediate (Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate).[1] -
Cyclization: The intermediate is treated with hydrazine hydrate to close the pyrazole ring.
Detailed Experimental Protocol
-
Reagents: 3-Acetylpyridine (1.0 eq), Dimethyl Oxalate (1.2 eq), Sodium Methoxide (NaOMe, 1.5 eq), Hydrazine Hydrate (1.5 eq), Methanol (solvent).
-
Step 1 (Condensation):
-
Dissolve NaOMe in anhydrous methanol under
atmosphere. -
Add dimethyl oxalate and stir for 15 minutes.
-
Add 3-acetylpyridine dropwise.[1] The solution will turn yellow/orange as the enolate forms.
-
Reflux for 3–4 hours. Monitor by TLC (formation of polar intermediate).
-
-
Step 2 (Cyclization):
-
Cool the reaction mixture to 0°C.
-
Add hydrazine hydrate dropwise (Caution: Exothermic).
-
Allow to warm to room temperature and stir for 2 hours (or reflux for 1 hour to ensure completion).
-
Workup: Concentrate the solvent. Dilute with water and adjust pH to ~5-6 with dilute HCl. The product will precipitate.[2][3] Filter, wash with cold water, and dry.[3]
-
Pathway Visualization
Caption: Step-wise synthesis via Claisen condensation of 3-acetylpyridine followed by hydrazine cyclization.
Reactivity & Derivatization[6][9][10]
The core utility of this molecule lies in its ability to be functionalized. However, the presence of multiple nitrogen atoms creates regioselectivity challenges.[4]
N-Alkylation Regioselectivity
Alkylation of the pyrazole NH (e.g., with methyl iodide or benzyl bromide) can occur at either nitrogen (
-
Steric Control: The ester group at position 3 and the pyridine ring at position 5 create different steric environments.
-
Electronic Control: The pyridine ring is electron-withdrawing, increasing the acidity of the NH but also affecting the nucleophilicity of the tautomers.
-
Outcome: Under basic conditions (
/DMF), alkylation typically favors the nitrogen distal to the bulky substituent or the one that minimizes steric clash with the ester, though mixtures are common. Separation often requires column chromatography.
Hydrolysis
The methyl ester can be hydrolyzed to the free carboxylic acid using LiOH in THF/Water. This acid is a versatile handle for amide coupling (e.g., creating kinase inhibitors).
Regioselectivity Logic Diagram
Caption: Divergent N-alkylation pathways requiring chromatographic separation of regioisomers.
Medicinal Chemistry Applications
Bioisosterism
The 3-pyridyl-pyrazole moiety serves as a bioisostere for:
-
Biaryl systems: Mimicking biphenyls but with improved solubility and H-bonding capacity.[1]
-
Nicotinamides: The pyridine nitrogen can accept H-bonds similar to amide carbonyls in specific binding pockets.[1]
Target Classes
-
Kinase Inhibitors: The pyrazole NH and pyridine N form a "hinge-binding" motif common in ATP-competitive inhibitors (e.g., p38 MAPK, BRAF inhibitors).
-
GPCR Agonists: Analogs of this structure have been explored as agonists for the Nicotinic Acid receptor (GPR109A) for treating dyslipidemia, leveraging the pyridine pharmacophore.
Analytical Fingerprint
To validate the synthesis, the following analytical signatures should be observed.
Proton NMR ( NMR, 400 MHz, DMSO- )
- 13.5 - 14.0 ppm (br s, 1H): Pyrazole NH (exchangeable).
- 9.0 - 9.1 ppm (d, 1H): Pyridine H2 (deshielded by ring nitrogen).
- 8.5 - 8.6 ppm (dd, 1H): Pyridine H6.
- 8.1 - 8.2 ppm (dt, 1H): Pyridine H4.
- 7.4 - 7.5 ppm (dd, 1H): Pyridine H5.
- 7.2 - 7.4 ppm (s, 1H): Pyrazole H4 (Characteristic singlet).
-
3.8 - 3.9 ppm (s, 3H): Methyl ester (
).[5]
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion
: m/z 204.1
References
-
Synthesis of Pyrazole Carboxylic Acid Derivatives Cetin, A. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications."[6] ResearchGate, 2020.
-
Regioselectivity in Pyrazole Alkylation Lund, A., et al.[7][4] "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters." Tetrahedron Letters, 2017.
-
Biological Activity of Pyrazole Scaffolds Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018.[6]
-
Synthesis of 3-Acetylpyridine (Precursor) BenchChem Technical Guide. "A Comparative Guide to the Synthesis of 3-Acetylpyridine."[1][8]
Sources
- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
